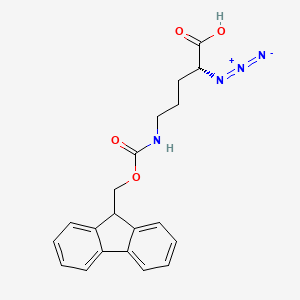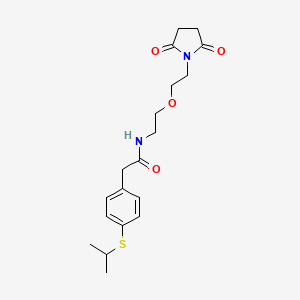![molecular formula C13H9ClFN3 B2583608 3-氯-7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶 CAS No. 676333-55-4](/img/structure/B2583608.png)
3-氯-7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
Pyrimidines exhibit a range of reactions due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用
氟化嘧啶的化学
氟化嘧啶,包括“3-氯-7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶”之类的化合物,在癌症治疗中至关重要。氟尿嘧啶是一种广泛使用的氟化嘧啶,已对其合成方法进行了广泛的研究,包括放射性和稳定同位素,以研究其代谢和生物分布。这些化合物对核酸结构显示出显著影响,为它们对癌症的作用机制提供了见解 (Gmeiner, 2020)。
吡唑并[1,5-a]嘧啶中的区域取向
对导致吡唑并[1,5-a]嘧啶的反应的区域取向和区域选择性的研究阐明了区域取向在这些化合物形成中的重要作用。这包括氨基吡唑与双亲电试剂的反应,突出了区域取向在吡唑并[1,5-a]嘧啶的结构分配中的重要性 (Mohamed & Mahmoud, 2019)。
合成中的杂化催化剂
吡喃并[2,3-d]嘧啶骨架的合成,与“3-氯-7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶”密切相关,已使用杂化催化剂实现。这些催化剂促进了通过一步多组分反应开发各种衍生物,强调了该骨架在药物化学中的广泛适用性 (Parmar, Vala, & Patel, 2023)。
用于光电材料的官能化嘧啶
喹唑啉和嘧啶,包括氟化衍生物,因其在电子器件和发光元件中的应用而被广泛探索。将这些化合物掺入π-扩展共轭体系对于创建新型光电材料很有价值,展示了氟化嘧啶在药物应用之外的多功能性 (Lipunova et al., 2018)。
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit certain protein kinases , which play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets (such as protein kinases) and cause changes in their activities .
Biochemical Pathways
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways due to their interaction with protein kinases .
Pharmacokinetics
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to have good bioavailability .
未来方向
生化分析
Biochemical Properties
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential anticancer properties, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, leading to the inhibition of CDK2 activity. The compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins . These molecular interactions result in the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be transported to other cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
属性
IUPAC Name |
3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYUUTZIESTGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326923 | |
| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
676333-55-4 | |
| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
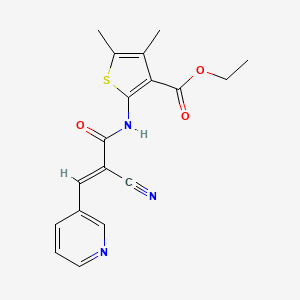
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
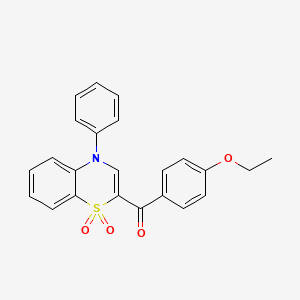
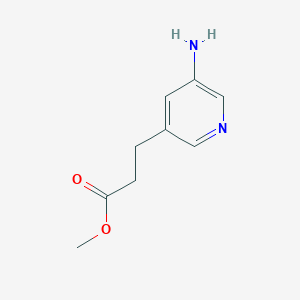
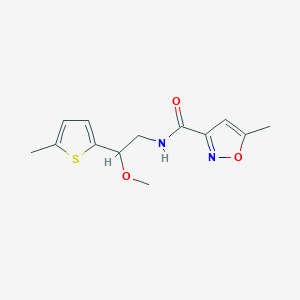

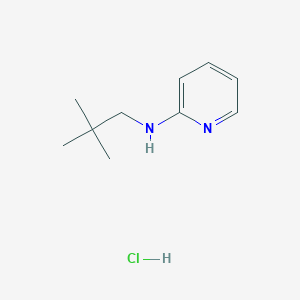
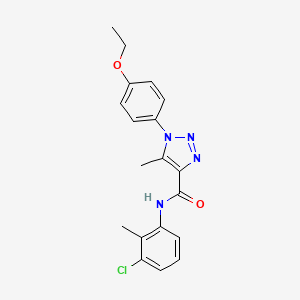
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
